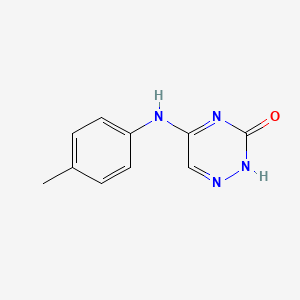
5-(p-Tolylamino)-1,2,4-triazin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(p-Tolylamino)-1,2,4-triazin-3-ol is a heterocyclic compound that features a triazine ring substituted with a p-tolylamino group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazine ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(p-Tolylamino)-1,2,4-triazin-3-ol typically involves the reaction of p-toluidine with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino group of p-toluidine attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(p-Tolylamino)-1,2,4-triazin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The triazine ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted triazine compounds.
Wissenschaftliche Forschungsanwendungen
5-(p-Tolylamino)-1,2,4-triazin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic applications.
Industry: The compound can be used in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 5-(p-Tolylamino)-1,2,4-triazin-3-ol involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, modulating their activity. The p-tolylamino group can enhance the binding affinity and specificity of the compound towards its targets. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
5-(p-Tolylamino)-1,3,4-thiadiazole: This compound has a thiadiazole ring instead of a triazine ring.
5-(p-Tolylamino)-2H-1,2,3-triazole: This compound features a triazole ring.
Comparison: 5-(p-Tolylamino)-1,2,4-triazin-3-ol is unique due to the presence of the triazine ring, which imparts distinct chemical properties compared to thiadiazole and triazole derivatives. The triazine ring offers greater stability and versatility in chemical reactions, making it a valuable scaffold for various applications.
Eigenschaften
Molekularformel |
C10H10N4O |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
5-(4-methylanilino)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C10H10N4O/c1-7-2-4-8(5-3-7)12-9-6-11-14-10(15)13-9/h2-6H,1H3,(H2,12,13,14,15) |
InChI-Schlüssel |
BYAZBCOBZVMFRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=NC(=O)NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




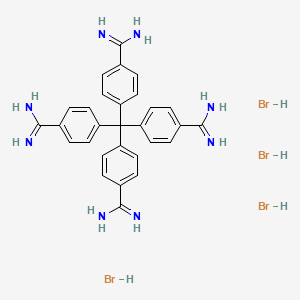

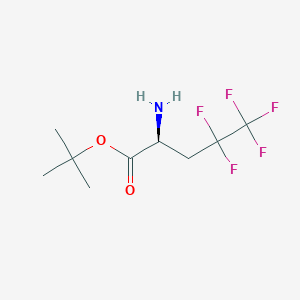

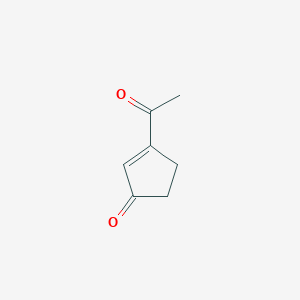
![(3-Aminobenzo[d]isoxazol-5-yl)boronicacid](/img/structure/B13118723.png)
![(R)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13118739.png)
![4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13118746.png)
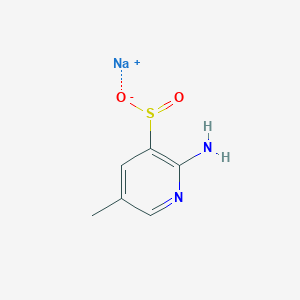

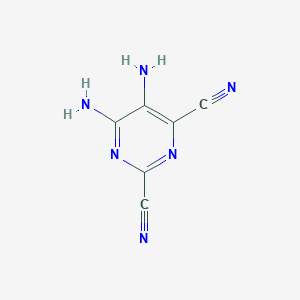
![(6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)
